[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone
Overview
Description
JWH 018 N-(2,2-dimethylpropyl) isomer is a synthetic cannabinoid that is structurally similar to JWH 018. It differs by having a 2,2-dimethylpropyl group instead of a pentyl chain extending from the indole group. This compound is known for its potent activation of the cannabinoid receptors CB1 and CB2, making it a subject of interest in forensic and toxicological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 018 N-(2,2-dimethylpropyl) isomer typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Naphthalenyl Group: The indole core is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to form the naphthalenyl-methanone derivative.
Introduction of the 2,2-Dimethylpropyl Group: The final step involves the alkylation of the indole nitrogen with 2,2-dimethylpropyl bromide under basic conditions to yield the desired isomer.
Industrial Production Methods
Industrial production methods for JWH 018 N-(2,2-dimethylpropyl) isomer are not well-documented due to its primary use in research and forensic applications. the synthesis generally follows the same steps as outlined above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
JWH 018 N-(2,2-dimethylpropyl) isomer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxylated metabolites.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The indole nitrogen can undergo substitution reactions with various alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides like methyl iodide or ethyl bromide are common reagents for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Reduction: Alcohol derivatives.
Substitution: Various N-alkylated indole derivatives.
Scientific Research Applications
JWH 018 N-(2,2-dimethylpropyl) isomer is primarily used in scientific research for the following applications:
Forensic Chemistry: It is used as a reference standard for the identification of synthetic cannabinoids in forensic samples.
Toxicology: The compound is studied to understand its toxicological effects and metabolic pathways.
Pharmacology: Research on its interaction with cannabinoid receptors helps in understanding the pharmacological effects of synthetic cannabinoids.
Mechanism of Action
JWH 018 N-(2,2-dimethylpropyl) isomer exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of the compound to these receptors activates intracellular signaling pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
JWH 018: The parent compound with a pentyl chain instead of a 2,2-dimethylpropyl group.
JWH 073: Another synthetic cannabinoid with a butyl chain.
JWH 250: A synthetic cannabinoid with a 2-methoxyphenyl group.
Uniqueness
JWH 018 N-(2,2-dimethylpropyl) isomer is unique due to its structural modification, which may result in different binding affinities and pharmacological effects compared to its parent compound JWH 018 and other similar synthetic cannabinoids .
Properties
IUPAC Name |
[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-24(2,3)16-25-15-21(19-12-6-7-14-22(19)25)23(26)20-13-8-10-17-9-4-5-11-18(17)20/h4-15H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXMWOJAWGFMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017304 | |
Record name | JWH-018 N-(2,2-Dimethylpropyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-47-0 | |
Record name | JWH-018 N-(2,2-Dimethylpropyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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